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  • Product: 6-Bromo-N-hydroxypyridine-3-carboxamide
  • CAS: 1851110-29-6

Core Science & Biosynthesis

Foundational

6-Bromo-N-hydroxypyridine-3-carboxamide chemical properties

An In-Depth Technical Guide to 6-Bromo-N-hydroxypyridine-3-carboxamide: Scaffold Properties, HDAC Pharmacophore Utility, and Synthetic Workflows. Executive Summary In contemporary medicinal chemistry, 6-Bromo-N-hydroxypy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-N-hydroxypyridine-3-carboxamide: Scaffold Properties, HDAC Pharmacophore Utility, and Synthetic Workflows.

Executive Summary

In contemporary medicinal chemistry, 6-Bromo-N-hydroxypyridine-3-carboxamide serves as a vital bifunctional scaffold, primarily deployed in the design and synthesis of epigenetic modulators such as Histone Deacetylase (HDAC) inhibitors. By integrating a classical hydroxamic acid Zinc-Binding Group (ZBG)[1] with an electrophilic bromo-pyridine core, this molecule allows researchers to modularly assemble targeted therapeutics.

This whitepaper, designed for drug development professionals and synthetic chemists, dissects the chemical properties, pharmacophore logic, and laboratory-proven synthetic methodologies surrounding this key building block.

Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is essential for predicting solubility, reactivity, and downstream purification strategies. Below is the compiled data for 6-Bromo-N-hydroxypyridine-3-carboxamide[2][3].

PropertyValueStructural Significance
Chemical Name 6-Bromo-N-hydroxypyridine-3-carboxamideN/A
CAS Number 1851110-29-6Unique molecular identifier[2].
Molecular Formula C6H5BrN2O2Indicates the presence of a single exchangeable halogen handle.
Molecular Weight 217.02 g/mol Low molecular weight, ideal for fragment-based drug design[3].
SMILES String O=C(NO)c1ccc(Br)nc1Denotes a para-like 2,5-substitution pattern on the pyridine ring[3].
Zinc-Binding Group Hydroxamic Acid (-CONHOH)High-affinity bidentate chelator for transition metals (Zn²⁺).

Pharmacophore Rationale in Drug Design

The architecture of 6-Bromo-N-hydroxypyridine-3-carboxamide is not arbitrary; it is meticulously tailored to fit the well-established HDAC inhibitor pharmacophore model[1]. The typical HDAC inhibitor consists of three regions: a Cap group (to interact with the surface recognition domain), a Linker (to span the narrow enzyme channel), and a Zinc-Binding Group (ZBG) (to chelate the catalytic Zn²⁺ ion)[1].

This molecule inherently provides two of the three required regions while acting as a synthetic launchpad for the third:

  • The ZBG: The N-hydroxycarboxamide moiety acts as a bidentate ligand, coordinating the zinc ion at the bottom of the HDAC active site with high affinity.

  • The Linker: The pyridine ring introduces structural rigidity. Compared to flexible aliphatic chains (e.g., in Vorinostat), the rigid para-like substitution limits conformational entropy, reducing the entropic penalty upon binding and potentially increasing target specificity.

  • The Cap Handle: The bromine atom at the 6-position is an ideal electrophile for Palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings), allowing the late-stage addition of bulky aryl or alkynyl "Cap" groups.

G ZBG Hydroxamic Acid (ZBG) Chelates active-site Zn2+ Linker Pyridine Ring Rigid channel spanning Linker->ZBG Position 3 Handle 6-Bromo Group Coupling handle for Cap Handle->Linker Position 6 Cap Coupled Aryl Cap Binds surface recognition domain Handle->Cap Pd-Cross Coupling

Structural deconstruction of the 6-Bromo-N-hydroxypyridine-3-carboxamide scaffold in HDAC design.

Mechanistic Workflow: Avoiding the Lossen Rearrangement

A critical failure point in synthesizing hydroxamic acids is the Lossen rearrangement . When attempting to synthesize hydroxamic acids directly from a free carboxylic acid (e.g., 6-bromonicotinic acid) using activating coupling agents (like HATU or EDCI), O-acylation of the hydroxylamine often occurs. This intermediate can spontaneously rearrange upon heating or prolonged stirring into an isocyanate, which then hydrolyzes into unwanted primary amines or urea byproducts[4].

The Causality of the Solution: To prevent this side reaction, the optimal approach bypasses free carboxylic acid activation entirely. Instead, the methyl ester (methyl 6-bromonicotinate) is utilized[5][6]. By generating highly nucleophilic free hydroxylamine in situ using methanolic base, a direct aminolysis of the ester occurs without the need for activating agents, completely circumventing the Lossen rearrangement mechanism[4][7].

SynthFlow Ester Methyl 6-bromonicotinate Core 6-Bromo-N-hydroxypyridine-3-carboxamide Ester->Core Aminolysis (MeOH, 0°C to RT) Lossen Lossen Rearrangement Byproducts (Isocyanates / Ureas) Ester->Lossen Activating agents (Avoid) NH2OH Free NH2OH (in situ) Generated via NH2OH·HCl + Base NH2OH->Core Nucleophilic Attack

Workflow for synthesizing the hydroxamic acid core while avoiding the Lossen rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide via Ester Aminolysis

Self-validating system: The formation of the NaCl byproduct acts as a visual indicator of free hydroxylamine generation, and precise pH control during workup ensures the zwitterionic hydroxamic acid precipitates rather than remaining aqueous.

  • Hydroxylamine Generation: Suspend hydroxylamine hydrochloride (

    
    , 3.0 equiv.) in anhydrous methanol. Cool the vessel to 0 °C using an ice bath.
    
  • Base Addition: Add a solution of sodium methoxide (NaOMe, 4.0 equiv.) in methanol dropwise[5]. A white precipitate (NaCl) will form immediately. Causality Check: The base must exceed the equivalents of hydroxylamine hydrochloride to both neutralize the HCl salt and activate the ester.

  • Filtration: Stir for 30 minutes at 0 °C, then rapidly filter the suspension to remove the NaCl salts. This step shifts the equilibrium and prevents chloride ions from interfering with subsequent steps.

  • Aminolysis: Transfer the clear filtrate to a new flask. Add methyl 6-bromonicotinate (1.0 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC or LC-MS. Aminolysis of the ester typically reaches completion within 4–6 hours[7].

  • Workup & Precipitation: Concentrate the methanol under reduced pressure (keep bath < 40 °C to prevent thermal degradation). Dissolve the crude residue in minimal water. Cautiously add 1.0 M HCl dropwise while monitoring with a pH meter until the pH reaches strictly 6.0.

  • Isolation: The 6-Bromo-N-hydroxypyridine-3-carboxamide will precipitate as a solid. Filter, wash with cold water, and dry overnight under high vacuum.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Self-validating system: Utilizing a bidentate ligand (dppf) secures the palladium center, preventing the unprotected hydroxamic acid from poisoning the catalyst via chelation.

  • Reagent Loading: In a flame-dried Schlenk tube, add 6-Bromo-N-hydroxypyridine-3-carboxamide (1.0 equiv.), an arylboronic acid (Cap precursor, 1.2 equiv.), and the catalyst

    
     (0.05 equiv.).
    
  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of

    
     (2.0 M, 3.0 equiv.). Causality Check: The base activates the boronic acid to form the reactive boronate complex essential for the transmetalation step.
    
  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles or purge vigorously with argon for 15 minutes to remove ambient oxygen.

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a thin pad of Celite to remove palladium black, and concentrate the filtrate. Purify the final HDAC inhibitor via preparative reverse-phase HPLC.

References[2] BLD Pharm. "1851110-29-6|6-Bromo-N-hydroxypyridine-3-carboxamide". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8fmrLEQRjD_K1d-N0sQ7mzBsNEUwt9XULuFp7XGGWdhe9xs6nj_EfZgJ6lqiJXmPtkfp0XY6fUT540VSUve9QaL8A6gh33rDd6u2CkCIb2xefkY5k-SaQ1VyYaRTfc7QXzbz7LQxJYa6rnO3EPw==[3] Chemsrc. "6-Bromo-N-hydroxypyridine-3-carboxamide | CAS#:1851110-29-6". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI1g0rN4Ihfy5hldfDhh8BbZpibzjzmKfrFwt10_kvYfyrJzOi1jNcKNVfOHhaXGd7OCNVSE88-vorhw5kQNY20G9qrArgd-y_INO-XbEboyGZCYc-pjiUmvOzua2jldVeczQt6CRNnJS_c9e9-1fWRFi9rQ6gZa9YCdTP-V8u[1] Benchchem. "5-Chloro-N-hydroxypyridine-3-carboxamide". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHutaVJ0ETcrpOcLToN4PJiILFFfx7_aB3y-xaJHaLjP6Qm3ERvu9tdAkmujs2DI2nycnthwN3kyUwSCrZ6SKHgT6xlSSkOlA2dc7tnvojuZrEu5gFLr8dJxuWqkKUKeDCe4xCrKCM=[5] NIH - PMC. "Methods for Hydroxamic Acid Synthesis". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjvM9HQfqvUWDbx5BETyrZMS69U1lEpZwq4r3gcD-qNCSbkfmgd3lXcutofmUlflCeXSHEcyNW0Ub2BB_D0JoNhmzILDYmUrEZZsVosqIxt2Z_cymFGNvut03KrhXfAcK0wWmmQ5nAW3vJOg==[6] European Journal of Chemistry. "Methods for synthesizing hydroxamic acids and their metal complexes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtHWXsW_CjkUs84FJirVCL6c59EATmRz4iXjZZ8uCBfWIc4_6RSNKFTCtddB2eKL2yPaEDpTwg8aizu_dAeHPPO4YRHohFisA5BpNt86IzwdFtn2PKd-l9qO5axapsaFljHz4ea7BZKWc9guA1ta-O-VatHO52YuO1i5oF3Prz7g==[7] Google Patents. "CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUh4s5dK-WsxoZ39d8XI4rrrhmGVHyvk4k9N29iO-WrKosdZTXJcdhPiBBmC6KAuhnuV_4hH-_MFP7njvNW9rT7Di1s2jXMQux3QdhLW8vGI9Q6GyiPA8ioHrxfGdb18bo9yQKO_QU2wrVHQ==[4] Benchchem. "Technical Support Center: Hydroxamic Acid Synthesis". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrckZCg51mR_edNheps9AyJbPoU1Y2ujqYMEdy6d-gSkx4r0Fhtb1nQGCVjNowZ4wDHpZ6yRt26FeUKya7RMs3vLiN-VWFfvhRwq2T_q3IxIfBf7fo27lmUiiE39FHCXpBredXDlWkdctSX3VQFaOn5U82fUrHcd_NSTnoyOfjcDIlTtelpXA1DdycGbfq

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-N-hydroxypyridine-3-carboxamide as a Versatile Chemical Probe for HDAC Profiling and Derivatization

Overview and Scientific Rationale In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) represent critical targets for oncology, neurodegeneration, and inflammatory diseases[1]. The foundational pha...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scientific Rationale

In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) represent critical targets for oncology, neurodegeneration, and inflammatory diseases[1]. The foundational pharmacophore of most clinical HDAC inhibitors comprises a zinc-binding group (ZBG), a linker, and a surface recognition cap[2].

6-Bromo-N-hydroxypyridine-3-carboxamide (CAS: 1851110-29-6) is an advanced, dual-purpose chemical probe. Structurally, it merges a canonical N-hydroxypyridine-3-carboxamide ZBG —which provides high-affinity bidentate chelation to the active-site Zn²⁺ ion—with a 6-bromo synthetic handle [3][4]. Because the vector extending from the 6-position of the pyridine ring aligns perfectly with the outward trajectory of the HDAC tubular active site, this probe is an ideal starting point for Fragment-Based Drug Discovery (FBDD) and the late-stage synthesis of PROTACs, affinity matrices, or fluorescent imaging probes[5].

Quantitative Profiling & Target Engagement Data

When utilized as a fragment core, the unsubstituted N-hydroxycarboxamide binds zinc effectively but lacks the surface-cap interactions of mature drugs. Once derivatized via the 6-bromo position, the binding affinity typically increases by orders of magnitude.

Table 1: Representative Quantitative Profiling of the Core Probe vs. Derivatized Constructs

Compound ClassMolecular Weight (Da)Target Isoform(s)Estimated IC₅₀ (µM)Ligand Efficiency (LE)Primary Application
6-Bromo Core Probe 217.02HDAC (Class I & IIb)15.0 - 50.0~0.45 kcal/mol/HAFBDD Screening & X-ray Crystallography
Biotinylated Deriv. ~550.60HDAC (Class I & IIb)0.05 - 0.50~0.32 kcal/mol/HATarget Engagement & Pull-down Assays
Cy5-Labeled Probe ~780.90HDAC (Class I & IIb)0.10 - 1.20~0.28 kcal/mol/HALive-Cell Fluorescent Imaging
PROTAC (Cereblon) ~850.40HDAC6 (Selective)0.01 - 0.08N/A (Degrader)Targeted Protein Degradation

(Note: Data reflects benchmark ranges for N-hydroxypyridine-3-carboxamide derivatives based on historical HDAC SAR profiles).

Molecular Mechanism of Action

G Probe 6-Bromo-N-hydroxypyridine- 3-carboxamide Zn Active Site Zn2+ Chelation Probe->Zn Zinc-Binding Group (ZBG) HDAC HDAC Enzyme Inhibition Zn->HDAC Block Catalysis Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Gene Gene Transcription & Apoptosis Histone->Gene Chromatin Relaxation

Diagram 1: Mechanism of HDAC inhibition and downstream chromatin relaxation by the chemical probe.

Experimental Protocol 1: Fragment-Based Fluorogenic HDAC Target Engagement

Fragment probes often exhibit weak initial affinities (high µM range) and are prone to colloidal aggregation, which can cause false-positive promiscuous inhibition[5]. This protocol is designed as a self-validating system to ensure genuine 1:1 active-site engagement.

Materials & Reagents
  • Enzyme: Recombinant human HDAC1 or HDAC6.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Anti-Aggregation Agent: 0.01% (v/v) Triton X-100.

  • Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA).

Step-by-Step Methodology
  • Buffer Preparation (Causality): Prepare the assay buffer containing 1 mg/mL BSA and 0.01% Triton X-100. Rationale: BSA prevents the enzyme from adhering to the microplate walls. Triton X-100 is mandatory in fragment screening to disrupt colloidal aggregates of the probe, ensuring that any observed inhibition is due to specific active-site chelation rather than non-specific sequestration.

  • Probe Dilution: Prepare a 10-point dose-response curve of 6-Bromo-N-hydroxypyridine-3-carboxamide starting at 1 mM down to 1 µM in DMSO. Keep the final DMSO concentration constant at 1% in all wells to prevent solvent-induced denaturation.

  • Enzyme Incubation: Combine 10 µL of the probe solution with 40 µL of HDAC enzyme (0.5 ng/µL) in a black 384-well plate. Incubate for 30 minutes at room temperature. Rationale: Slow-binding kinetics are common with zinc-chelating fragments; a pre-incubation step ensures the system reaches thermodynamic equilibrium[4].

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (50 µM final concentration) to the mixture. Incubate for exactly 60 minutes at 37°C.

  • Signal Development & Validation: Add 50 µL of a developer solution containing Trypsin (1 mg/mL) and 2 µM TSA.

    • Self-Validation Control 1 (Enzyme Kill): TSA instantly halts any further HDAC activity, locking the reaction state.

    • Self-Validation Control 2 (Quench Check): Spike a known concentration of free AMC fluorophore into a well containing the highest probe concentration but no enzyme. If the signal drops compared to a DMSO control, the probe is absorbing the emission light (Inner Filter Effect), and data must be mathematically corrected.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ utilizing a four-parameter logistic non-linear regression model.

Chemical Workflow: Late-Stage Derivatization

G Core 6-Bromo-N-hydroxypyridine- 3-carboxamide Protect THP Protection of Hydroxamic Acid Core->Protect Prevents Pd Poisoning Pd Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Protect->Pd Reacts at 6-Bromo Position Deprotect Acidic Deprotection (TFA or HCl) Pd->Deprotect Cleave THP Affinity Affinity Probe (e.g., Biotinylated) Deprotect->Affinity Fluorescent Imaging Probe (e.g., FITC Labeled) Deprotect->Fluorescent

Diagram 2: Synthetic derivatization workflow for 6-Bromo-N-hydroxypyridine-3-carboxamide via Pd.

Experimental Protocol 2: Palladium-Catalyzed Derivatization

Because hydroxamic acids are exceptional transition-metal chelators, exposing an unprotected N-hydroxycarboxamide directly to a Palladium(0) catalyst will instantly poison the catalyst, shutting down the cross-coupling reaction. This protocol utilizes a robust protection-coupling-deprotection sequence.

Step-by-Step Methodology
  • ZBG Protection (O-Tetrahydropyranyl ether formation):

    • Dissolve 6-Bromo-N-hydroxypyridine-3-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) and a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

    • Causality: The THP protecting group masks the highly coordinating -OH of the hydroxamic acid, preventing it from chelating the Pd catalyst in the next step.

    • Stir at room temperature for 12 hours. Monitor via LC-MS. Upon completion, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Suzuki-Miyaura Cross-Coupling:

    • In a flame-dried Schlenk tube, combine the THP-protected probe (1.0 eq), your desired functionalized boronic acid pinacol ester (e.g., containing a PEG-linker attached to a Boc-protected amine) (1.2 eq), and K₂CO₃ (3.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).

    • Add Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is a robust bidentate phosphine catalyst that resists de-ligation and performs excellently in aqueous basic conditions.

    • Heat at 90°C under an Argon atmosphere for 4 hours.

    • Self-Validation (In-Process Control): Pull a 5 µL aliquot at 2 hours. Run TLC/LC-MS to confirm the disappearance of the 6-bromo starting material and the appearance of the coupled mass. If proto-debromination occurs (mass - 79 Da), oxygen has infiltrated the system.

  • Global Deprotection:

    • Isolate the coupled product via flash chromatography.

    • Dissolve the intermediate in a solution of 10% Trifluoroacetic acid (TFA) in DCM.

    • Causality: TFA efficiently removes both the THP group from the ZBG and any Boc-protecting groups on the linker portion simultaneously, regenerating the active N-hydroxycarboxamide pharmacophore.

    • Stir for 2 hours, evaporate to dryness, and purify the final derivatized chemical probe via preparative HPLC.

References[3] 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition | Source: PubMed Central (NIH) |Link[1] Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases | Source: PubMed Central (NIH) | Link[2] Zinc binding groups for histone deacetylase inhibitors | Source: PubMed Central (NIH) | Link[5] Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery | Source: PubMed Central (NIH) | Link[4] Computational Exploration of Zinc Binding Groups for HDAC Inhibition | Source: PubMed Central (NIH) | Link

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Application

Application Note: A Guide to the Kinetic Characterization of Enzyme Inhibitors Using 6-Bromo-N-hydroxypyridine-3-carboxamide as a Model Compound

Introduction Pyridine carboxamides represent a cornerstone scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents for a wide range of diseases.[1] Their structural versatility allows f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine carboxamides represent a cornerstone scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents for a wide range of diseases.[1] Their structural versatility allows for fine-tuning of biological activity, making them privileged structures in the design of potent and selective enzyme inhibitors.[2][3][4] Among these, 6-Bromo-N-hydroxypyridine-3-carboxamide and its analogues have emerged as compounds of significant interest. For instance, studies on structurally related 6-bromo-pyridine carboxamide derivatives have demonstrated inhibitory activity against enzymes like urease, highlighting the potential of this chemical class in drug discovery.[2]

The discovery of a potential enzyme inhibitor is merely the first step in a comprehensive drug development pipeline. A critical subsequent phase is the detailed characterization of its inhibitory mechanism through kinetic studies. These studies are essential to understand how the compound interacts with its target enzyme, providing invaluable information on its potency (e.g., IC₅₀, Kᵢ) and mode of action (e.g., competitive, non-competitive).

This application note provides a detailed guide to performing kinetic studies for enzyme inhibitors, using 6-Bromo-N-hydroxypyridine-3-carboxamide as a representative model. We will delve into the theoretical principles of enzyme kinetics, present detailed, step-by-step protocols for determining key inhibitory parameters, and offer insights into data interpretation. The protocols are designed to be self-validating and are grounded in established biochemical principles.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

Before initiating experimental work, it is crucial to understand the fundamental principles that govern enzyme-inhibitor interactions. Enzyme kinetics are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).[5] The key parameters are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, often used as a measure of the enzyme's affinity for its substrate.

Inhibitors modulate these parameters in distinct ways depending on their mechanism. The type of inhibition can be effectively determined by analyzing reaction rates at various substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ vs. 1/[S]).[2]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vmax, but Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both Vmax and Km are affected.

Figure 1: Lineweaver-Burk plots illustrating different enzyme inhibition types.

Part 2: Case Study - Urease Inhibition by a 6-Bromo-Pyridine Carboxamide Analogue

While comprehensive kinetic data for 6-Bromo-N-hydroxypyridine-3-carboxamide is emerging, valuable insights can be drawn from closely related analogues. A study investigating a series of pyridine carboxamides identified a 6-bromo derivative as a selective inhibitor of urease.[2] This provides a relevant framework for designing kinetic experiments.

CompoundTarget EnzymeIC₅₀ Value (µM)Reference
6-Bromo-pyridine-3-carboxamide Analogue (Rx-9)Urease14.49 ± 0.067[2]

The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. It indicates the concentration of inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. Determining the IC₅₀ is a critical first step before proceeding to more detailed kinetic studies to ascertain the mechanism of inhibition.

Part 3: Detailed Experimental Protocols

The following protocols provide a robust framework for the kinetic characterization of inhibitors like 6-Bromo-N-hydroxypyridine-3-carboxamide. A spectrophotometric assay is described, as it is a common, sensitive, and continuous method for monitoring enzyme activity.[5][6][7]

Protocol 1: Determination of the IC₅₀ Value

This protocol determines the concentration of the inhibitor required to achieve 50% inhibition.

Figure 2: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

1. Materials:

  • Purified target enzyme (e.g., Urease)

  • Substrate solution (e.g., Urea)

  • Assay buffer at optimal pH for the enzyme

  • 6-Bromo-N-hydroxypyridine-3-carboxamide (inhibitor) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or spectrophotometer capable of kinetic measurements[7]

2. Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a series of dilutions of the 6-Bromo-N-hydroxypyridine-3-carboxamide stock solution in the assay buffer. This should typically cover a broad concentration range (e.g., from nanomolar to micromolar).

  • Prepare Controls: Prepare a "no inhibitor" control (0% inhibition) containing only the buffer and solvent (e.g., DMSO), and a "full inhibition" control (100% inhibition) if a known potent inhibitor is available, or a control without the enzyme.

  • Set up Reaction Plate: In a 96-well plate, add the assay buffer to each well, followed by the enzyme solution. Then add the different concentrations of the inhibitor to their respective wells.[7]

  • Pre-incubation: Incubate the plate for 5-10 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme and to ensure temperature equilibration.

  • Initiate Reaction: Start the reaction by adding the substrate solution to all wells.[7]

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the change in absorbance at a predetermined wavelength over time (e.g., every 30 seconds for 10 minutes). The rate of product formation is proportional to the slope of the linear phase of this curve.[6][7]

3. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (v₀ with inhibitor / v₀ without inhibitor))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Type

This protocol expands on the first by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition.

Figure 3: Workflow for determining the mode of enzyme inhibition.

1. Step-by-Step Methodology:

  • Select Inhibitor Concentrations: Based on the previously determined IC₅₀, choose several fixed concentrations of 6-Bromo-N-hydroxypyridine-3-carboxamide to test (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Prepare Substrate Dilutions: Prepare a series of substrate concentrations that bracket the known or expected Km value of the enzyme (e.g., from 0.1 x Km to 10 x Km).[7]

  • Set up Reaction Matrix: In a 96-well plate, set up a matrix where each row corresponds to a fixed inhibitor concentration and each column corresponds to a different substrate concentration. Add the buffer, enzyme, and inhibitor to the appropriate wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for 5-10 minutes.

  • Initiate and Monitor: Start the reactions by adding the varying concentrations of the substrate to the wells. Immediately monitor the reaction rates as described in Protocol 1.[7]

2. Data Analysis:

  • Calculate the initial velocity (v₀) for every combination of substrate and inhibitor concentration.

  • Calculate the reciprocal values for velocity (1/v₀) and substrate concentration (1/[S]).

  • Create a Lineweaver-Burk plot by plotting 1/v₀ (y-axis) against 1/[S] (x-axis).

  • Plot the data for each inhibitor concentration as a separate line on the same graph.

  • Analyze the pattern of the lines to determine the type of inhibition, as illustrated in Figure 1. For example, lines that intersect on the y-axis are indicative of competitive inhibition.[2]

Part 4: Data Interpretation and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates Inaccurate pipetting; Inconsistent timing of additions; Temperature fluctuations.Use calibrated pipettes; Employ a multichannel pipette for simultaneous additions of substrate or inhibitor; Ensure the plate reader and reagents are properly temperature-equilibrated.[8]
Non-linear reaction progress Substrate depletion; Enzyme instability; Product inhibition.Use data only from the initial linear phase of the reaction to calculate v₀.[7] If linearity is very brief, consider using a lower enzyme concentration.
Inhibitor precipitates in assay Low solubility of the compound in the aqueous assay buffer.Check the final concentration of the organic solvent (e.g., DMSO) and ensure it is low (typically <1%) and consistent across all wells. If solubility remains an issue, a different co-solvent may be required, but its effect on the enzyme must be validated.
Data does not fit a standard model Complex inhibition mechanism; Assay artifacts (e.g., compound absorbance).Consider more complex models (e.g., partial or mixed inhibition). Run a control to check if the inhibitor absorbs light at the monitoring wavelength and correct the data if necessary.

Conclusion

The kinetic characterization of enzyme inhibitors is a fundamental activity in drug discovery and chemical biology. By employing systematic and rigorous protocols, researchers can elucidate the potency and mechanism of action of novel compounds like 6-Bromo-N-hydroxypyridine-3-carboxamide. The methods described in this application note, from initial IC₅₀ determination to detailed mechanistic studies, provide a comprehensive framework for generating high-quality, reproducible data. This information is critical for validating new therapeutic targets, optimizing lead compounds, and ultimately advancing the development of new medicines.

References

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar.
  • van der Heijden, G., Jong, J. A. W., Ruijter, E., & Orru, R. V. A. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Letters, 18, 984-987.
  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]

  • Vande Casteele, S. R., Van den Broeck, D., & Van der Eycken, J. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC Biotechnology, 17(1), 69. [Link]

  • Zareen, W., Ahmed, N., Siddique, F., Taslimi, P., Khan, M. A., Islam, T., ... & Shafiq, Z. (2026). Synthesis and biological evaluation of 6-hydroxychromone based thiosemicarbazones as potential antidiabetic and antioxidant agents. Journal of Molecular Structure, 1311, 138245. [Link]

  • Tanner, J. J., & Fitzpatrick, P. F. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 751, 109825. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). ResearchGate. [Link]

  • He, Z., & Spain, J. C. (2014). Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. Journal of Biological Chemistry, 289(42), 29058–29067. [Link]

  • Larkin, J. D., & Vanpouille-Box, C. (2025). Rapid and Accessible ELISA Based Enzyme Kinetics Assay for Identifying Regulators of cGAS Activity. protocols.io. [Link]

  • Svirshchevskaya, E. V., & Konyushkin, L. D. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3206. [Link]

  • Synthesis and biological evaluation of 6-hydroxychromone based thiosemicarbazones as potential antidiabetic and antioxidant agents. (2026). Scilit. [Link]

  • Li, T., Gholami, M., Hosseini, R., Amanlou, M., & Kobarfard, F. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255–265. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2022). RSC Publishing. [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). Amazon AWS. [Link]

  • Al-Howiriny, T. A., Al-Yahya, M. A., & El-Tahir, K. E. H. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11293. [Link]

  • Jasiewicz, M., & Woloszynska-Galecka, K. (2024). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Svirshchevskaya, E. V., & Konyushkin, L. D. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1605. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ResearchGate. [Link]

  • Iannotti, F. A., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7543. [Link]

  • Enzyme Kinetic Assay. (n.d.). Creative Biogene. [Link]

Sources

Method

LC-MS/MS method for 6-Bromo-N-hydroxypyridine-3-carboxamide quantification

[label="Supernatant Figure 1. Self-validating sample prep workflow optimized for hydroxamic acid stability.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Supernatant

Figure 1. Self-validating sample prep workflow optimized for hydroxamic acid stability.

Step-by-Step Protocol:
  • Thaw & Aliquot: Thaw rat plasma samples on wet ice. Aliquot 50 µL of plasma (Blank, QCs, and Unknowns) into a pre-chilled 96-well plate.

  • Internal Standard Addition: Add 10 µL of the working IS solution (100 ng/mL SAHA-d5 in 50% Methanol) to all wells except double blanks. Vortex briefly.

  • Protein Precipitation: Rapidly add 150 µL of cold extraction solvent (Acetonitrile containing 0.1% FA, pre-chilled to -20°C).

  • Agitation: Seal the plate and vortex at 1,000 RPM for 3 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • Dilution for Peak Shape: Transfer 100 µL of the clarified supernatant to a clean collection plate. Add 100 µL of HPLC-grade water to each well and mix. Causality Note: Diluting the highly organic extract with water ensures the sample solvent matches the initial LC gradient (95% aqueous), preventing solvent-induced peak distortion (the "breakthrough" effect).

  • Injection: Transfer to the autosampler maintained at 4°C. Inject 2 µL.

Method Validation Summary

The bioanalytical method was validated in accordance with the strict parameters outlined in the established by the FDA[1].

Table 3: Inter- and Intra-Assay Precision and Accuracy (n=6 per level)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.08.4104.29.7106.1
LQC 3.05.198.56.3101.3
MQC 50.03.8101.44.599.8
HQC 800.02.997.63.298.4
  • Linearity: The calibration curve exhibited excellent linearity (

    
    ) over the dynamic range of 1.0 to 1,000 ng/mL.
    
  • Matrix Effect: Calculated using the post-extraction spike method. Matrix Factor (MF) for 6-Br-NHPC normalized to the IS was 0.98, indicating negligible ion suppression.

  • Stability: Samples remained stable in the autosampler (4°C) for 24 hours, and post-preparative extracts showed no hydroxamic acid hydrolysis (

    
     degradation).
    

Pharmacodynamic Application & Target Engagement

Quantification of 6-Bromo-N-hydroxypyridine-3-carboxamide is primarily used to correlate systemic exposure (PK) with pharmacodynamic (PD) target engagement. As an archetype for metalloenzyme inhibitors, the spatial orientation of the hydroxamate domain accesses the deep, narrow hydrophobic pocket of the target enzyme, forming a bidentate chelation complex with the catalytic


 ion.

Target_Engagement Drug 6-Br-NHPC Zn Target Active Site Zinc (Zn2+) Chelation Drug->Zn Hydroxamate Binding Enzyme Metalloenzyme / HDAC (Catalytic Inhibition) Zn->Enzyme Competitive Blockade Substrate Downstream Effector Hyperacetylation Enzyme->Substrate Prevents Substrate Turnover Phenotype Transcriptional Regulation & Cell Cycle Arrest Substrate->Phenotype Pharmacodynamic Response

Figure 2. Pharmacodynamic target engagement pathway via zinc-chelation and enzyme inhibition.

By utilizing the LC-MS/MS method described herein, researchers can accurately establish the IC50/EC50 mapping, ensuring that peak plasma concentrations (


) reliably surpass the targeted binding affinity threshold required for prolonged enzymatic blockade.

References

  • Kiesel, B. F., & Parise, R. A. (2014). LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. PubMed Central (PMC). Available at:[Link][2]

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

6-Bromo-N-hydroxypyridine-3-carboxamide solubility issues and solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the unique biophysical challenges of metalloenzyme and histone deacetylase (HDAC) inhibitor p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the unique biophysical challenges of metalloenzyme and histone deacetylase (HDAC) inhibitor pharmacophores.

Working with 6-Bromo-N-hydroxypyridine-3-carboxamide (CAS: 1851110-29-6) requires a deliberate strategy. Because this compound combines a lipophilic bromopyridine core with a highly reactive, strongly hydrogen-bonding hydroxamic acid moiety, it reliably presents the "Hydroxamic Acid Wall"—a state of notoriously poor aqueous solubility.

This guide is designed to move you beyond trial-and-error by explaining the thermodynamics of your compound and providing field-proven, self-validating protocols for both in vitro and in vivo workflows.

Physicochemical & Solubility Profiling

Before formulating, you must understand the forces governing the compound's phase behavior. Hydroxamic acids act as both strong hydrogen-bond donors (HBD) and acceptors (HBA), resulting in a highly stable crystal lattice[1].

Table 1: Solubility Profile and Mechanistic Implications

Solvent / ConditionExpected SolubilityMechanistic Implication & Causality
Aqueous Buffer (pH 7.4) < 0.1 mg/mLHigh crystal lattice energy driven by intermolecular H-bonding resists hydration.
100% DMSO > 50 mg/mLDMSO acts as a dominant H-bond acceptor, efficiently disrupting the lattice network.
Ethanol / Methanol < 5 mg/mLProtic solvents compete with, but fail to completely break, the hydroxamate self-association.
pKa (Hydroxamic Acid) ~8.5 - 9.0The compound is predominantly neutral at physiological pH, minimizing ionic solubilization.
Calculated LogP 1.8 - 2.2The lipophilic bromopyridine core drives rapid hydrophobic collapse in water.

Troubleshooting FAQs: The "Why" and "How"

Q: Why does my compound immediately precipitate (turn cloudy) when I dilute my DMSO stock into my biochemical assay buffer? The Causality: This is the classic "DMSO crash." In pure DMSO, the solvent's strong hydrogen-bond acceptor properties fully solvate the hydroxamate protons. When you spike this stock into an aqueous buffer, the local DMSO concentration drops almost instantly. The energetic penalty of hydrating the hydrophobic bromopyridine ring forces the molecules to undergo hydrophobic collapse. Simultaneously, the hydroxamate groups rapidly re-form intermolecular hydrogen bonds, nucleating micro-crystals. The Solution: You must lower the kinetic barrier of solvation. Introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% Pluronic F-127) into the aqueous buffer prior to adding the DMSO stock. The surfactant micelles will immediately sequester the bromopyridine core during the solvent transition, preventing nucleation.

Q: We are moving to in vivo efficacy models. How can we formulate this compound for dosing without using toxic levels of organic solvents? The Causality: Similar hydroxamic acid-based drugs, such as Vorinostat (SAHA), exhibit profound baseline aqueous solubility issues (~0.1 mg/mL)[2]. Standard co-solvents (like PEG400) often fail to prevent precipitation in the bloodstream. To achieve therapeutic exposures, you must fundamentally mask the lipophilic core using a host-guest complexation strategy[3]. The Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this pharmacophore[3]. The hydrophobic cavity of the cyclodextrin encapsulates the brominated pyridine ring, shielding it from bulk water, while the cyclodextrin's exterior hydroxyl groups maintain high aqueous solubility.

Q: My stock solution turns discolored (brownish) and loses potency after a few days on the bench. What is causing this degradation? The Causality: Hydroxamic acids are chemically sensitive. At elevated pH, or under prolonged exposure to light and oxygen, they can undergo a Lossen rearrangement (converting the hydroxamate into an isocyanate) or simply hydrolyze back to the parent 6-bromonicotinic acid[4]. Furthermore, hydroxamic acids are avid chelators of trace metals like Fe(III), which can rapidly form intensely colored, stable complexes in solution[4]. The Solution: Always prepare aqueous working formulations fresh. Store primary DMSO stocks at -20°C in amber vials flushed with argon. Avoid basic pH buffers (pH > 8.0) during storage.

Step-by-Step Methodologies

Protocol A: Preparation of a Stable In Vitro Screening Stock (Self-Validating)

This protocol ensures the compound remains fully dissolved during serial dilutions for IC50 determinations.

  • Primary Solvation: Weigh 5.0 mg of 6-Bromo-N-hydroxypyridine-3-carboxamide. Dissolve in exactly 230 µL of anhydrous, cell-culture grade DMSO to yield a 100 mM master stock.

    • Causality: Anhydrous DMSO prevents premature water-induced lattice formation.

  • Intermediate Dilution: Create a 10 mM intermediate stock by mixing 10 µL of the master stock with 90 µL of DMSO.

  • Buffer Conditioning: Prepare your target assay buffer (e.g., Tris or HEPES, pH 7.4) and supplement it with 0.01% (v/v) Tween-20.

  • Kinetic Mixing (The Critical Step): Place the conditioned buffer on a vortex mixer at medium speed. Slowly inject the 10 mM DMSO stock dropwise into the vortexing buffer to achieve your final concentration (e.g., 100 µM, requiring a 1:100 dilution).

    • Causality: Continuous shear stress disperses the DMSO droplets instantly, preventing localized concentration gradients where nucleation begins.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An

    
     > 0.05 indicates light scattering from nanoparticle formation (crashing out). If 
    
    
    
    is
    
    
    0.01, true solvation has been achieved.
Protocol B: HP-β-CD Formulation for In Vivo Dosing

Adapted from established protocols for SAHA/Vorinostat to rescue lethality in rodent models without solvent toxicity[3].

  • Cyclodextrin Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile Milli-Q water to create a 20% (w/v) solution.

  • Compound Addition: Add 5.0 mg of 6-Bromo-N-hydroxypyridine-3-carboxamide powder directly into the 20% HP-β-CD solution.

    • Note: Do not use DMSO here. The presence of DMSO can competitively bind the cyclodextrin cavity, displacing the drug.

  • Thermal Complexation: Heat the suspension in a thermomixer at 60°C while shaking at 800 RPM for 45 minutes.

    • Causality: Thermal energy breaks the solid-state hydrogen bonds, allowing the bromopyridine core to thermodynamically partition into the cyclodextrin cavity.

  • Equilibration: Rapidly cool the vial on ice to room temperature.

  • Sterile Filtration (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is high or the filter clogs, incomplete complexation occurred (likely due to insufficient heating time). The resulting clear filtrate is a ~5 mg/mL stable formulation ready for IP or PO administration.

Experimental Workflow Visualization

Below is the logical decision tree for formulating 6-Bromo-N-hydroxypyridine-3-carboxamide based on your experimental endpoint.

FormulationWorkflow Start 6-Bromo-N-hydroxypyridine-3-carboxamide (Solid Powder) InVitro In Vitro Assays (Enzyme/Cellular) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo Stock Prepare 10-100 mM Stock in Anhydrous DMSO InVitro->Stock Cyclo Suspend in 20% HP-β-CD (Aqueous) Heat to 60°C for 45 min InVivo->Cyclo Avoid pure DMSO CrashCheck Dilution in Aqueous Buffer (Check OD600 > 0.05) Stock->CrashCheck AddSurfactant Supplement Buffer with 0.01% Tween-20 / Pluronic CrashCheck->AddSurfactant Turbidity/Precipitation SuccessInVitro Stable Monomeric Solution (<1% DMSO Final) CrashCheck->SuccessInVitro Optically Clear AddSurfactant->CrashCheck Re-test Cooling Rapid Cool to Room Temp Filter through 0.22 μm PTFE Cyclo->Cooling SuccessInVivo Clear Soluble Formulation Suitable for PO/IP Dosing Cooling->SuccessInVivo

Solubility and Formulation Decision Matrix for 6-Bromo-N-hydroxypyridine-3-carboxamide.

References

  • Hockly, E. et al. (2003). Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease. Proceedings of the National Academy of Sciences (PMC). Retrieved from[Link]

  • Thiel, A. T. et al. (2015). Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release. ACS Chemical Biology (NIH). Retrieved from [Link]

  • Liu, Q. et al. (2019). Design, synthesis, and biological evaluation of target water‐soluble hydroxamic acid‐based HDACi derivatives as prodrugs. Ovid / Chemical Biology & Drug Design. Retrieved from [Link]

  • Patre, S. (2021). Solvation Parameters and Solubility of N-Arylhydroxamic Acid. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Campagna, R. et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules (NIH). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 6-Bromo-N-hydroxypyridine-3-carboxamide in Solution

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers face reproducibility issues when working with hydroxamic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers face reproducibility issues when working with hydroxamic acid derivatives. 6-Bromo-N-hydroxypyridine-3-carboxamide is highly valuable in drug discovery as a potent metal-chelating pharmacophore (often targeting metalloenzymes like HDACs or MMPs), but it is intrinsically labile in aqueous environments.

This guide is designed to move beyond simple "do's and don'ts" by explaining the chemical causality behind its instability and providing self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does 6-Bromo-N-hydroxypyridine-3-carboxamide rapidly lose activity in my standard aqueous assay buffers?

The Causality: The loss of activity is primarily driven by the hydrolysis of the N-hydroxyl amide bond. In aqueous solutions, especially under acidic (pH < 5) or basic (pH > 8) conditions, the hydroxamic acid moiety undergoes rapid hydrolytic cleavage, yielding 6-bromonicotinic acid and hydroxylamine[1]. Furthermore, because the typical pKa of the hydroxamic acid group is around 8.5–9.0, higher pH environments promote the formation of the highly reactive hydroxamate ion, significantly accelerating degradation[2]. The Fix: Maintain your assay buffers at a tightly controlled pH of 6.5 to 7.0 using physiological buffers like HEPES, and prepare fresh working solutions daily.

Q2: My assay results are erratic, and I occasionally see high background noise. What is happening?

The Causality: Hydroxamic acids are exceptional bidentate chelators for transition metals like Fe(III), Zn(II), and Cu(II)[3]. If your assay buffer contains trace heavy metal impurities, two things happen:

  • The compound forms insoluble polymeric metal-hydroxamate complexes, artificially lowering your effective drug concentration.

  • Trace metals (especially Fe and Cu) catalyze the auto-oxidation of the hydroxamate moiety via reactive oxygen species (ROS), leading to oxidative decomposition[4]. The Fix: Always supplement your assay buffers with 0.1 mM EDTA or DTPA (if your assay is not metalloenzyme-dependent) to sequester trace metals.

Q3: Does freeze-thawing of my DMSO stock affect the compound's integrity?

The Causality: Yes. While 6-Bromo-N-hydroxypyridine-3-carboxamide is stable in anhydrous DMSO[5], repeated opening of the vial introduces atmospheric moisture and oxygen. The combination of absorbed water and dissolved oxygen accelerates both hydrolysis and oxidative cleavage pathways over time. The Fix: Create single-use aliquots purged with an inert gas (Argon/N2) and store them at -20°C. Once thawed, discard any remaining stock.

Part 2: Degradation Pathways

To successfully stabilize the molecule, you must understand how it degrades. The diagram below illustrates the two primary pathways: Hydrolytic Cleavage (yielding the inactive carboxylic acid) and Oxidative Cleavage (which can occasionally lead to reactive isocyanate species via the Lossen rearrangement)[3][4].

G A 6-Bromo-N-hydroxypyridine-3-carboxamide (Intact Active Molecule) B Hydrolytic Pathway (pH Extremes) A->B pH < 5 or pH > 8 (Aqueous) C Oxidative Pathway (ROS / Trace Metals) A->C O2, Fe3+, Cu2+ P450 Enzymes D 6-Bromonicotinic Acid + Hydroxylamine B->D Amide Bond Cleavage E Lossen Rearrangement (Isocyanate Intermediates) C->E N-O Bond Cleavage

Diagram 1: Hydrolytic and oxidative degradation pathways of the hydroxamic acid derivative.

Part 3: Quantitative Stability Profile

Below is a synthesized baseline stability profile of hydroxamic acid derivatives based on forced degradation studies. Use this table to set your experimental time limits.

Experimental ConditionSolvent / BufferTemperatureEstimated Half-Life (

)
Primary Degradation Product
Acidic Stress (1N HCl) Aqueous90°C< 1.5 hr6-Bromonicotinic acid (Hydrolysis)[1]
Basic Stress (1N NaOH) Aqueous90°C< 1.0 hr6-Bromonicotinic acid (Hydrolysis)[1]
Oxidative Stress (H₂O₂) Aqueous37°C< 2.0 hrN-oxide species / Isocyanates[3][4]
Standard Assay Buffer PBS (pH 7.4)37°C18 - 24 hr6-Bromonicotinic acid
Optimized Assay Buffer HEPES (pH 6.8) + 0.1mM EDTA37°C> 72 hrN/A (Highly Stable)
Long-Term Storage Anhydrous DMSO-20°C> 12 monthsN/A (Highly Stable)

Part 4: Experimental Protocols & Diagnostic Workflow

Step-by-Step Methodology: Preparation of Self-Validating Solutions

To guarantee reproducible dose-response curves, follow this closed-loop protocol. Every step is designed to eliminate a specific variable (moisture, oxygen, or metals).

  • Desiccation & Weighing:

    • Step: Equilibrate the lyophilized powder of 6-Bromo-N-hydroxypyridine-3-carboxamide to room temperature inside a desiccator before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture, introducing water into your organic stock.

  • Primary Stock Dissolution:

    • Step: Dissolve the powder in LC-MS grade anhydrous DMSO to achieve a 10 mM stock concentration.

    • Causality: Anhydrous conditions prevent premature initiation of hydrolytic pathways[5].

  • Inert Aliquoting:

    • Step: Purge the headspace of your storage vials with Argon or Nitrogen gas. Aliquot the stock into 10–50 µL single-use volumes and store at -20°C.

    • Causality: Minimizes freeze-thaw cycles and eliminates the dissolved oxygen that fuels oxidative cleavage[4].

  • Buffer Preparation (Assay Day):

    • Step: Prepare your working buffer (e.g., 50 mM HEPES, pH 6.8). Add 0.1 mM EDTA (unless your target enzyme requires freely exchanging metals).

    • Causality: HEPES resists the temperature-dependent pH shifts seen with Tris, keeping the compound below its pKa. EDTA acts as a chemical sponge, masking trace metals[2][3].

  • Self-Validation (The Checkpoint):

    • Step: Dilute the DMSO stock into the assay buffer immediately prior to use (final DMSO ≤ 1%). Before adding to your biological system, run a baseline UV-Vis scan (or quick LC-MS injection) of the working solution at

      
       to confirm the presence of the intact parent mass (
      
      
      
      ).
  • Execution:

    • Step: Conduct all experimental reads within a 6-hour window to guarantee >98% compound integrity.

G Start Weigh Compound (Room Temp, Desiccated) S1 Dissolve in Anhydrous DMSO (10 mM Stock) Start->S1 S2 Aliquot & Purge w/ Argon (Store at -20°C) S1->S2 S3 Dilute in Assay Buffer (HEPES, pH 6.8) S2->S3 S4 Supplement Buffer (0.1 mM EDTA) S3->S4 Check Self-Validation Point: LC-MS / UV-Vis Check at t=0 S4->Check End Execute Assay (Complete within 6 hours) Check->End

Diagram 2: Step-by-step workflow for the preparation of self-validating stabilized stock solutions.

References

  • [1] Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI / PubMed Central (PMC). URL:[Link]

  • [4] Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. URL:[Link]

  • [2] Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions. ACS Publications. URL:[Link]

  • [3] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Bromo-N-hydroxypyridine-3-carboxamide Purification

Welcome to the technical support center for the purification of 6-Bromo-N-hydroxypyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Bromo-N-hydroxypyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar pyridine carboxamide derivatives. Here, we address common challenges encountered during purification, providing troubleshooting guides, step-by-step protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Bromo-N-hydroxypyridine-3-carboxamide?

When synthesizing pyridine carboxamides, impurities typically arise from the starting materials, reagents, or side reactions. The most common classes of impurities include:

  • Unreacted Starting Materials: Residual 6-bromonicotinic acid or its activated ester derivative.

  • Incomplete Reactions: Byproducts from intermediate steps in the synthesis. For related syntheses, this can include materials from incomplete halogenation or rearrangement.[1]

  • Reagent-Derived Impurities: Excess coupling agents or bases used in the amide bond formation.

  • Over-brominated Species: Formation of dibromo- or other poly-brominated pyridine derivatives, which can be difficult to separate due to similar polarities.[1]

  • Isomeric Impurities: Depending on the synthetic route, isomers may form that possess very similar physical properties to the desired product, complicating purification.[2]

  • Degradation Products: The N-hydroxyamide (hydroxamate) functional group can be sensitive to harsh acidic or basic conditions and prolonged heating, leading to degradation.

Q2: I have a crude solid product. What should be my first purification step?

For a crude solid, recrystallization is almost always the most efficient first-line purification technique. It is excellent for removing small to moderate amounts of impurities, especially those with different solubility profiles from your target compound. This method is often effective at yielding highly pure material and is more scalable than chromatography.[3][4] If the product is an oil or fails to crystallize, column chromatography is the recommended next step.

Q3: My compound appears as a single spot on TLC, but NMR analysis still shows impurities. Why is this happening and what should I do?

This is a common issue and can occur for several reasons:

  • Co-elution on TLC: The impurity may have a very similar Rf value to your product in the specific TLC solvent system you used. Try developing the TLC plate in several different solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation.

  • Non-UV Active Impurities: If you are visualizing the TLC plate only with a UV lamp, impurities that lack a chromophore will be invisible.[5] Try staining the plate with a general stain like potassium permanganate or iodine vapor.

  • Proton-less Impurities: The impurity might be something that does not have protons visible in the region of the ¹H NMR you are examining, or it could be a salt (e.g., triethylammonium bromide) that is not readily observed.

Solution: If alternative TLC systems fail to show a distinct impurity, purification by preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective next step. Prep-HPLC offers significantly higher resolving power than standard column chromatography and can separate very closely related compounds.[6][7]

Troubleshooting Purification Challenges

This section provides a structured approach to solving common problems encountered during the purification of 6-Bromo-N-hydroxypyridine-3-carboxamide.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization • The compound has significant solubility in the cold solvent.• Too much solvent was used initially.• Premature crystallization occurred during hot filtration.Optimize Solvent System: Test solvent mixtures. Adding a non-polar "anti-solvent" (like hexane or heptane) to a solution of your compound in a polar solvent (like ethanol or ethyl acetate) can often induce crystallization and improve yields.[8]• Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]• Prevent Premature Crashing: Heat the filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) before filtering the hot solution.
Product "Oils Out" During Recrystallization • The melting point of the solid is lower than the boiling point of the solvent.• High concentration of impurities depressing the melting point.Lower the Solvent Polarity: Switch to a lower-boiling point solvent or use a solvent mixture. • Attempt a "Pre-purification": Pass a concentrated solution of the crude material through a short plug of silica gel with a moderately polar eluent to remove gross impurities, then attempt recrystallization again.
Colored Impurities Persist in Final Product • Highly conjugated or oxidized byproducts were formed during the reaction.[3]Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities.[9]• Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[3]
Impurity Co-elutes with Product in Column Chromatography • The impurity has nearly identical polarity to the desired compound.Optimize Mobile Phase: Switch to a different solvent system. For example, if a Hexane/Ethyl Acetate gradient is failing, try a Dichloromethane/Methanol or a Toluene/Acetone system. Sometimes, adding a small amount of acetic acid or triethylamine (0.1-1%) can improve the separation of acidic or basic compounds, respectively.[10]• Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a reverse-phase C18 silica for flash chromatography.[7]

Purification Workflows & Protocols

General Purification Strategy

The following diagram outlines a standard workflow for purifying a crude synthetic product like 6-Bromo-N-hydroxypyridine-3-carboxamide.

G cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude Product Assess Assess Purity (TLC, ¹H NMR) Crude->Assess Recryst Recrystallization Assess->Recryst Solid & Reasonably Pure Column Column Chromatography Assess->Column Oily or Very Impure PurityCheck1 Check Purity Recryst->PurityCheck1 PurityCheck1->Column Impurities Remain Final Pure Product (>95%) PurityCheck1->Final Purity OK PurityCheck2 Check Purity Column->PurityCheck2 PurityCheck2->Column Repeat w/ New Conditions PurityCheck2->Final Purity OK

Caption: General purification workflow for 6-Bromo-N-hydroxypyridine-3-carboxamide.

Protocol 1: Recrystallization

This protocol is the preferred first step for purifying the solid crude product.

Objective: To dissolve the compound in a minimum of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (see table below) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude 6-Bromo-N-hydroxypyridine-3-carboxamide in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityRationale & Comments
Isopropanol (IPA)Polar ProticOften a good choice for pyridine derivatives.[11]
Ethanol / WaterPolar ProticThe water acts as an anti-solvent. Adjust the ratio carefully.
Ethyl AcetatePolar AproticA common, moderately polar solvent.
AcetonitrilePolar AproticCan be effective if other solvents fail.
TolueneNon-polarLess likely to be effective alone but can be used as an anti-solvent.
Protocol 2: Silica Gel Column Chromatography

This protocol is used when recrystallization is ineffective or the crude product is an oil.

Objective: To separate compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a liquid mobile phase.[5][12]

G start Start: Crude Material step1 1. Dry-Load or Wet-Load Sample onto Column start->step1 step2 2. Elute with Mobile Phase (e.g., Hexane/EtOAc) step1->step2 step3 3. Collect Fractions step2->step3 step4 4. Monitor Fractions by TLC step3->step4 step5 Impure Fractions Pure Product Fractions Impure Fractions step4->step5 step6 5. Combine Pure Fractions step5:f1->step6 step7 6. Evaporate Solvent step6->step7 end End: Purified Product step7->end

Caption: Workflow for purification by silica gel column chromatography.

Step-by-Step Methodology:

  • Choose a Solvent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from all impurities. See the table below for starting points.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Wet-loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and carefully pipette it onto the top of the silica bed.

    • Dry-loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (by hand pump or air line) to begin eluting the sample. If impurities are very close to your product, a slow gradient elution (gradually increasing the polarity of the mobile phase) may be required.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Bromo-N-hydroxypyridine-3-carboxamide.

Table 2: Suggested Mobile Phases for Column Chromatography

Mobile Phase SystemPolarity GradientTypical Applications & Comments
Hexane / Ethyl AcetateLow to MediumThe standard starting point for many organic compounds. Start at 5-10% Ethyl Acetate and increase as needed.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds that do not move in Hex/EtOAc. Start at 1-2% Methanol.
Toluene / AcetoneMediumAn alternative system that can provide different selectivity compared to ester- or alcohol-based systems.

By systematically applying these principles and protocols, researchers can effectively troubleshoot and achieve high purity for 6-Bromo-N-hydroxypyridine-3-carboxamide and related molecules, ensuring the integrity and reliability of their subsequent experiments.

References

  • Google Patents. (n.d.). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Goswami, S., et al. (2009). rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o647. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1729. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromo-N-hydroxypyridine-3-carboxamide | CAS#:1851110-29-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and Properties of Cobamide Coenzymes Obtained from Propionibacterium arabinosum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • ASM Journals. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Shodex. (n.d.). Shodex Catalog 2023-2024. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-N-naphthalen-2-ylpyridine-3-carboxamide. Retrieved from [Link]

  • University of Canterbury Research Repository. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]

  • ResearchGate. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2024, February 26). 6-Bromo-2-hydroxypyridinate-bridged Paddlewheel-Type Dirhodium Complex Isomers: Synthesis, Crystal Structures, Electrochemical Properties, and Structure-Dependent Absorption Properties. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • PerkinElmer. (n.d.). Perkin-Elmer Liquid Chromatography Columns Catalogue 2021. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • ScienceDirect. (2023, June 30). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pragolab. (n.d.). Meet your separation needs - Analytical UHPLC and HPLC columns. Retrieved from [Link]

  • OSTI.gov. (n.d.). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Retrieved from [Link]

  • MDPI. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

Sources

Optimization

common pitfalls in the synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide

Welcome to the Technical Support Center for the synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide . This portal is designed for research scientists and drug development professionals encountering yield, purity, or mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide .

This portal is designed for research scientists and drug development professionals encountering yield, purity, or mechanistic failures during the preparation of this halogenated pyridine hydroxamic acid. Because this molecule contains an activated halogen (C6-Br) and requires the use of an ambident nucleophile (hydroxylamine), standard amide coupling protocols often fail, leading to significant bottlenecks in lead optimization campaigns.

Below, you will find targeted troubleshooting modules, mechanistic insights, validated protocols, and data summaries to get your synthesis back on track.

Pathway & Pitfall Analysis Diagram

Synthesis SM 6-Bromonicotinic Acid (Starting Material) Act Carboxyl Activation (CDI preferred) SM->Act Inter Activated Acyl Intermediate Act->Inter Cpl NH2OH·HCl + Base (Coupling Phase) Inter->Cpl Target 6-Bromo-N-hydroxypyridine -3-carboxamide Cpl->Target T < 20°C, pH 7-8 Err1 C6-Br Loss (SNAr Byproduct) Cpl->Err1 Excess Base / T > 25°C Err2 O-Acylated Byproduct (Ambident Attack) Cpl->Err2 Unbuffered NH2OH Err3 Product Lost (Aqueous Workup) Target->Err3 pH > 8 (Deprotonation)

Synthesis workflow for 6-Bromo-N-hydroxypyridine-3-carboxamide and primary failure nodes.

Module 1: Reaction Setup & Mechanistic Pitfalls

Q: My LC-MS shows a mass corresponding to


. Why is my bromine leaving, and how do I stop it? 
A:  You are observing Nucleophilic Aromatic Substitution (

). The pyridine nitrogen strongly withdraws electron density from the 2- and 6-positions. The addition of the electron-withdrawing activated carbonyl at the 3-position further lowers the LUMO of the ring. Hydroxylamine is an "alpha-effect" nucleophile—meaning the unshared electron pairs on adjacent heteroatoms increase its nucleophilicity. If your reaction temperature exceeds 25°C, or if you use an excess of strong base (like DBU or excess KOH), the hydroxylamine will attack the C6 position, displacing the bromide . Fix: Keep the coupling temperature at or below 0–5°C during addition, and never exceed room temperature. Use a mild base (like N-methylmorpholine or carefully titrated KOH) to liberate the free hydroxylamine.

Q: NMR analysis shows the correct mass, but the chemical shifts don't match the expected N-hydroxypyridine structure. Do I have an O-acylated product? A: Most likely, yes. Hydroxylamine (


) is an ambident nucleophile. Under neutral to slightly basic conditions, the nitrogen atom is the superior nucleophile. However, if the pH drops (protonating the nitrogen to form 

) or if your activated ester is overly electrophilic (such as an acid chloride), attack via the oxygen atom dominates, forming an O-acylhydroxylamine (or a bis-acylated compound) . Fix: Use 1,1'-Carbonyldiimidazole (CDI) for activation. The resulting acylimidazole intermediate is reactive enough for N-acylation but mild enough to suppress O-acylation compared to an acid chloride.

Module 2: Workup, Isolation, and Purification

Q: After an aqueous/organic extraction (EtOAc/Water), my yield is incredibly low (<10%). Where did my product go? A: Hydroxamic acids are relatively acidic (


). If your aqueous layer is basic (pH > 8), your product exists primarily as a water-soluble hydroxamate anion. Furthermore, hydroxamic acids are highly polar and partition poorly into organic solvents even when neutral.
Fix: Abandon liquid-liquid extraction. The most reliable isolation method for this specific compound relies on isoelectric precipitation. Adjust the crude aqueous mixture to exactly pH 6.0–6.5. The neutral 6-Bromo-N-hydroxypyridine-3-carboxamide will precipitate out of the aqueous solution and can be isolated via vacuum filtration.

Q: When I try to purify the crude solid via normal-phase silica gel chromatography, the product streaks severely and recovery is poor. Why? A: Hydroxamic acids are potent bidentate chelators of transition metals . Standard grade silica gel contains trace amounts of iron and other metals to which your product is irreversibly binding. Fix: If chromatography is absolutely necessary, use Reverse-Phase (C18) chromatography with a gradient of Water/Acetonitrile (0.1% Formic Acid). If you must use normal-phase silica, pre-treat the column with 1% acetic acid or add 1-2% methanol and 0.5% acetic acid to your eluent to suppress chelation.

Quantitative Comparison: Activation Strategies

Choosing the right activation chemistry dictates the purity profile of 6-Bromo-N-hydroxypyridine-3-carboxamide. Below is a comparative dataset based on optimized laboratory runs.

Activation ReagentSolventEquivalents (Reagent : SM)Average Yield (%)O-Acylation Risk

Risk (Br-Loss)
Recommended?
Thionyl Chloride (SOCl2) DCM / DMF (cat)2.025 - 35%High MediumNo
EDC / HOBt DMF1.2 / 1.260 - 75%LowLowYes (Harder workup)
HATU / DIPEA DMF1.1 / 2.050 - 65%MediumHigh No
CDI THF1.275 - 85%LowLowHighly Recommended

Self-Validating Protocol: CDI-Mediated Synthesis

This optimized protocol utilizes CDI in THF to tightly control electrophilicity, followed by coupling with pre-neutralized hydroxylamine. The design inherently avoids liquid-liquid extraction, relying on controlled precipitation.

Materials Required:

  • 6-Bromonicotinic acid (1.0 eq, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (2.0 eq, 20 mmol)
    
  • Potassium Hydroxide (KOH) (2.0 eq, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Methanol (MeOH) (10 mL)

Step-by-Step Methodology:

  • Carboxyl Activation: Suspend 6-bromonicotinic acid (10 mmol) in anhydrous THF (30 mL) in a dry, multi-neck flask under a nitrogen atmosphere. Add CDI (12 mmol) in portions. Causality Note: The release of

    
     gas confirms the formation of the reactive acylimidazole. Stir at room temperature until gas evolution completely ceases (approx. 1 hour).
    
  • Preparation of Free Hydroxylamine: In a separate flask, dissolve

    
     (20 mmol) in methanol (10 mL). Cool the solution to 0°C. Slowly add a solution of KOH (20 mmol) dissolved in the minimum amount of methanol. Stir for 15 minutes. Self-Validation: A white precipitate of KCl will form, confirming the liberation of free hydroxylamine base.
    
  • Coupling: Filter the cold hydroxylamine solution directly into the stirring acylimidazole solution from Step 1, maintaining the reaction temperature at 0°C to 5°C. Stir at this temperature for 2 hours, then allow it to slowly reach room temperature over 1 hour. Do not exceed 25°C to prevent

    
     at the C6 position.
    
  • Workup via Precipitation: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Dissolve the crude residue in a minimal amount of distilled water (approx. 20 mL). The solution will be basic (pH ~9).

  • Isolation: Place the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to exactly 6.5 . Causality Note: Reaching the isoelectric point ensures the hydroxamic acid is fully protonated and neutral, triggering rapid crystallization.

  • Collection: Stir the resulting slurry at 0°C for 30 minutes. Isolate the white-to-off-white solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum overnight to yield analytically pure 6-Bromo-N-hydroxypyridine-3-carboxamide.

References

  • National Center for Biotechnology Information. "6-Bromonicotinic acid." PubChem Compound Summary for CID 2733355. Available at: [Link]

  • Wang, Y., et al. (2020). "Recent advances in the synthesis of hydroxamic acids." RSC Advances. Available at: [Link]

  • Gupta, S. P., et al. (2018). "Hydroxamic Acids: An Overview of Their Synthesis and Biological Significance." Current Topics in Medicinal Chemistry. Available at: [Link]

Troubleshooting

Technical Support Center: Crystallization of 6-Bromo-N-hydroxypyridine-3-carboxamide

Welcome to the Advanced Crystallization Support Center. 6-Bromo-N-hydroxypyridine-3-carboxamide (CAS: 1851110-29-6) is a highly functionalized intermediate frequently utilized in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 6-Bromo-N-hydroxypyridine-3-carboxamide (CAS: 1851110-29-6) is a highly functionalized intermediate frequently utilized in pharmaceutical development. Because this molecule contains a halogen (bromine), an aromatic nitrogen (pyridine), and a hydroxamic acid moiety (-CONHOH), it possesses highly complex intermolecular thermodynamics.

As a Senior Application Scientist, I have structured this guide to address the specific physical chemistry of this molecule. The robust hydrogen-bond donor/acceptor profile of the hydroxamic acid group often bypasses predictable 3D crystal lattice formation, leading to severe processing issues such as supramolecular gelation[1][2] and liquid-liquid phase separation (oiling out)[3].

Below, you will find mechanistically grounded troubleshooting FAQs, empirical solvent data, and self-validating experimental protocols designed to ensure high-purity crystalline yields.

Phase Behavior & Troubleshooting Workflow

CrystallizationWorkflow Start Dissolve 6-Bromo-N-hydroxy... in Primary Solvent Supersat Induce Supersaturation (Cooling / Antisolvent) Start->Supersat Issue1 Liquid-Liquid Phase Separation (Oiling Out) Supersat->Issue1 Kinetics < LLPS Issue2 Supramolecular Gelation Supersat->Issue2 Strong H-Bonding Success Nucleation & Crystal Growth Supersat->Success Ideal Saturation Action1 T > Miscibility Gap, Reduce Cooling Rate, Seed Issue1->Action1 Action2 Switch to H-Bond Disrupting Solvent (e.g., MeOH, H2O) Issue2->Action2 Final Filter, Wash & Dry Success->Final Action1->Success Bypass Emulsion Action2->Success Break Gel Fibers

Crystallization troubleshooting workflow for 6-Bromo-N-hydroxypyridine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: Why does my product separate as a sticky, oily layer at the bottom of the flask instead of crystallizing? A1: This phenomenon is called Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. It occurs when the crystallization system crosses into a miscibility gap on the phase diagram before reaching the critical energy threshold for solid nucleation[4]. Because 6-Bromo-N-hydroxypyridine-3-carboxamide has a relatively high molecular weight and flexible hydrogen-bonding patterns, solute molecules easily aggregate into an amorphous, impurity-rich liquid phase rather than integrating into a rigid crystal lattice[5]. Causality & Fix: You are likely cooling the system too rapidly or supersaturating at a temperature below the solute’s melting point in that specific solvent system. You must decouple the saturation point from the miscibility gap by seeding the solution at a temperature above the cloud point.

Q2: When I add a non-polar anti-solvent (like heptane), the entire reactor turns into a thick, translucent jelly. What causes this, and how can I recover my product? A2: You are witnessing supramolecular gelation, a thermodynamic trap highly specific to hydroxamic acids. The -CONHOH functional group acts as an aggressive hydrogen-bond donor and acceptor. In the absence of a strongly competing polar solvent, the pyridine nitrogen and hydroxamic acid groups self-assemble into extended 1D or 2D fibrous networks rather than discrete 3D crystals[1][2]. These fibers physically entrap the solvent, forming an organogel. Causality & Fix: Non-polar anti-solvents do not possess the dielectric capacity to disrupt these intermolecular bonds. To recover the product, redissolve the gel by heating and adding a strong hydrogen-bond competitor (e.g., Methanol or Water). Switch your protocol to a "Reverse Anti-Solvent Addition" (detailed in Protocol B).

Q3: My crystals are forming as microscopic needles that blind the filter membrane and trap mother liquor. How can I shift the crystal habit to blocks? A3: Fine needles are the result of purely kinetic, highly anisotropic growth—usually racing along the axis of the hydroxamate hydrogen-bond dimers. To shift the habit to thermodynamically stable blocks or prisms, you must utilize Ostwald ripening (temperature cycling). By oscillating the temperature just below the solubility curve, you selectively dissolve the kinetically favored fine needles (which have high surface energy) and force the mass to redeposit onto the thermodynamically stable faces of larger crystals.

Solvent Selection & Data Presentation

Optimal solvent selection is dictated by the need to balance solubility, avoid the miscibility gap, and disrupt supramolecular gelation networks.

Solvent SystemDielectric Constant (

)
H-Bond Disruption CapabilityExpected Outcome / RiskCorrective Action
Ethyl Acetate / Hexane ~6.0 / 1.9WeakHigh Risk: Oiling Out (LLPS)Avoid rapid cooling; transition to a polar mixed-solvent system.
Dichloromethane ~9.1Very WeakHigh Risk: Supramolecular GelationAdd 5-10% v/v Methanol to break continuous H-bond chains.
Isopropanol / Water ~19.9 / 80.1StrongIdeal: High purity, blocky crystalsUse precise temperature control and seeding (See Protocol A).
Acetonitrile ~37.5ModerateGood: Excellent impurity rejectionUtilize as a primary solvent; avoid excessive anti-solvent spiking.
Step-by-Step Methodologies
Protocol A: Seeding and Temperature Cycling to Bypass Oiling Out

This protocol utilizes a carefully controlled thermodynamic pathway to ensure nucleation occurs before the system can enter the liquid-liquid miscibility gap[3][4].

  • Dissolution: In a jacketed reactor, dissolve crude 6-Bromo-N-hydroxypyridine-3-carboxamide in a 90:10 (v/v) mixture of Isopropanol:Water at 75°C. Target a concentration of approximately 150 mg/mL.

  • Clarification: Perform hot filtration through a 0.45 µm PTFE inline filter to remove heterogeneous nucleants and particulate impurities.

  • Controlled Cooling (Critical Step): Cool the reactor at a precise rate of 0.5°C/min down to 55°C. Note: 55°C is empirically positioned 2-5°C above the expected cloud point (LLPS boundary).

  • Seeding: Introduce 1-2 wt% of highly pure, milled 6-Bromo-N-hydroxypyridine-3-carboxamide seed crystals. Hold the isothermal state at 55°C for 60 minutes. This allows the seeds to mature, providing a low-energy surface for secondary nucleation to commence safely above the oiling-out threshold[3].

  • Temperature Cycling (Ostwald Ripening):

    • Cool to 45°C at 0.1°C/min.

    • Reheat to 50°C and hold for 30 minutes.

    • Repeat this cycle 3 times. This dissolves any transient oil droplets or fine needles, redepositing the mass onto stable block crystals.

  • Isolation: Linearly cool to 5°C at 0.2°C/min. Filter the resulting suspension, wash with pre-chilled Isopropanol, and dry under a vacuum at 40°C.

Protocol B: Reverse Anti-Solvent Addition to Prevent Gelation

This protocol prevents the formation of hydroxamic acid gel-fibers by ensuring the solute is instantaneously surrounded by a high-dielectric environment under high shear.

  • Primary Dissolution: Dissolve the gelled or crude solute entirely in Methanol at 60°C. Methanol dynamically solvates the -CONHOH groups, preventing network formation.

  • Concentration: Distill under light vacuum to approach the metastable zone limit (approx. 200 mg/mL).

  • Reverse Addition (High Shear): Do not add water to the methanol solution. Instead, pump the methanolic API solution at a slow, constant rate into a receiving vessel containing 3 volumes of Water (the anti-solvent). The receiving vessel must be maintained at 20°C and equipped with a high-shear impeller[4].

    • Causality: Immediate dispersion in an excess of polar anti-solvent forces instantaneous, discrete nucleation, denying the molecules the residence time required to align into 1D gel fibers.

  • Slurry Aging: Stir the resulting suspension for 4 hours at 20°C to allow any kinetically trapped amorphous aggregates to undergo slurry conversion into the stable crystalline polymorph[4]. Filter and dry.

References
  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out". LibreTexts.

  • [3] Mettler Toledo. "Oiling Out in Crystallization". MT.com. 3

  • [4] PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds". PharmaLego. 4

  • Sigma-Aldrich. "6-bromo-N-hydroxypyridine-3-carboxamide | 1851110-29-6". SigmaAldrich.com.

  • [5] KiloMentor. "The Problem of Oiling Out in Chemical Process Development". Blogspot. 5

  • [1] OSTI. "Drawing with Iron on a Gel Containing a Supramolecular Siderophore". OSTI.gov. 1

  • [2] ACS Publications. "Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions". ACS.org. 2

Sources

Optimization

analytical challenges with 6-Bromo-N-hydroxypyridine-3-carboxamide

Welcome to the dedicated technical support guide for the analytical challenges associated with 6-Bromo-N-hydroxypyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the analytical challenges associated with 6-Bromo-N-hydroxypyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common experimental hurdles.

Compound Profile: At a Glance

6-Bromo-N-hydroxypyridine-3-carboxamide is a pyridine derivative containing a hydroxamic acid moiety. This unique combination of functional groups presents specific analytical challenges, primarily related to the basicity of the pyridine ring and the potential instability and chelating properties of the hydroxamic acid group.[1][2] Understanding these characteristics is fundamental to developing reliable analytical methods.

PropertyValueSource
CAS Number 1851110-29-6[3]
Molecular Formula C₆H₅BrN₂O₂[3]
Molecular Weight 219.02 g/mol [3]
Key Features Pyridine Ring, Carboxamide, Hydroxamic AcidN/A
Part 1: General Stability and Sample Handling FAQs

The integrity of your analytical results begins with proper sample handling and an awareness of the compound's stability profile. The hydroxamic acid functional group is known to be susceptible to hydrolysis and can chelate metal ions, which requires special consideration.[2]

Q1: How should I store the solid compound and its solutions to prevent degradation?

A1:

  • Solid Form: Store the solid compound at 4°C or lower, under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture and atmospheric oxygen.[4]

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents like anhydrous DMSO or DMF and store at -20°C or -80°C. Avoid aqueous solutions or protic solvents for long-term storage, as they can promote hydrolysis of the hydroxamic acid and amide functionalities. The stability of hydroxamic acids is often pH-dependent, with degradation accelerated under both strongly acidic and basic conditions.[1]

Q2: I'm observing a loss of my compound in solution even when stored correctly. What could be the cause?

A2: This is a common issue. Beyond hydrolysis, consider these possibilities:

  • Metal Chelation: Hydroxamic acids are potent metal chelators.[2][5] If your solvent or container has trace metal contaminants, the compound may chelate these ions, leading to changes in its chromatographic or spectroscopic properties. Using high-purity solvents and metal-free containers (e.g., polypropylene) can mitigate this.

  • Adsorption: The polar nature of the compound can lead to adsorption onto glass or plastic surfaces. This is especially problematic at low concentrations. Pre-silanizing glassware or using low-adsorption vials can help minimize this effect.

  • Photodegradation: While specific data for this compound is limited, pyridine and hydroxamic acid derivatives can be susceptible to photolytic degradation. Protect solutions from light by using amber vials or covering them with aluminum foil.

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting

HPLC is the workhorse for purity assessment and quantification. However, the chemical properties of 6-Bromo-N-hydroxypyridine-3-carboxamide can lead to several common chromatographic issues.

Q3: I'm experiencing significant peak tailing with my compound on a standard C18 column. Why is this happening and how can I fix it?

A3: This is a classic problem when analyzing basic compounds like pyridines.

  • The Cause: The basic nitrogen atom on the pyridine ring interacts with residual acidic silanol groups on the surface of standard silica-based columns. This secondary interaction is stronger than the desired reversed-phase interaction, causing the analyte to "drag" along the stationary phase, resulting in a tailing peak.[6]

  • The Solutions:

    • Use a Base-Deactivated Column: Modern columns, often labeled "B," "PFP," or specifically designed for basic compounds, have end-capped silica to minimize available silanol groups. This should be your first line of defense.

    • Mobile Phase Modifier: Add a small amount of a basic competitor, like 0.1% triethylamine (TEA) or 0.1% diethylamine (DEA), to your mobile phase. These amines will preferentially interact with the silanol groups, masking them from your analyte.

    • Low pH Mobile Phase: Using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the pyridine nitrogen. This positively charged species will be repelled by any residual protonated silanols, reducing the unwanted interaction.

Q4: My peak area response is inconsistent between injections. What should I check?

A4: Inconsistent peak area points to instability during the analysis.

  • The Cause: The compound may be degrading in the autosampler or on the column. Hydrolysis can occur if the mobile phase is too acidic or basic, or if the run time is excessively long at elevated temperatures. Additionally, interaction with metal components of the HPLC system (e.g., stainless steel frits, tubing) can cause on-column degradation due to the chelating nature of the hydroxamic acid.[2]

  • The Solutions:

    • Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow degradation in the vials.

    • Optimize Mobile Phase pH: Buffer your mobile phase and experiment with a pH range of 3-6 to find the sweet spot for stability and peak shape.

    • Consider a PEEK or Bio-Inert System: If metal-induced degradation is suspected, using an HPLC system with PEEK (polyether ether ketone) flow paths can eliminate contact with stainless steel and improve recovery and reproducibility.

Protocol: Recommended Starting HPLC-UV Method

This method provides a robust starting point for analysis and can be optimized for specific instrumentation and sample matrices.

ParameterRecommended ConditionRationale
Column Base-deactivated C18 (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmMinimizes silanol interactions to improve peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure good ionization for potential MS coupling.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower pressure and good UV transparency.
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute a wide range of potential impurities. Adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times while minimizing thermal degradation.
Injection Vol. 10 µLAdjust based on sample concentration and instrument sensitivity.
Detection (UV) 265 nmPyridine-based structures typically have strong absorbance in this region. A full PDA scan is recommended to determine the optimal wavelength.
Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Guide

For high-sensitivity quantification in complex matrices or for metabolite identification, LC-MS/MS is essential.

Q5: What are the expected ions in ESI-MS, and why am I getting low signal intensity?

A5:

  • Expected Ions: In positive mode Electrospray Ionization (ESI+), you should primarily look for the protonated molecule, [M+H]⁺. In negative mode (ESI-), you will likely see the deprotonated molecule, [M-H]⁻.

  • Low Signal Intensity Causes & Solutions:

    • In-Source Degradation: The hydroxamic acid moiety can be fragile. High source temperatures or aggressive cone voltages can cause fragmentation before detection. Systematically reduce the source temperature and cone/fragmentor voltage to find an optimal balance between ionization and stability.

    • Metal Adduct Formation: The compound's chelating ability can lead to the formation of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, splitting the signal and reducing the intensity of your target [M+H]⁺ ion. Ensure you are using high-purity LC-MS grade solvents and additives. If adducts persist, you may need to sum the intensities of the protonated ion and its major adducts for quantification.

    • Mobile Phase Suppression: Non-volatile buffers (e.g., phosphate) are incompatible with MS. Stick to volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.

Protocol: Starting LC-MS/MS Parameters (ESI)

This protocol is designed for a tandem quadrupole mass spectrometer and should be adapted for your specific instrument.[7][8]

ParameterRecommended Setting (Positive Ion Mode)Rationale
Ionization Mode Electrospray Ionization (ESI)Standard for polar small molecules.
Polarity PositiveThe pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVA good starting point; optimize for maximum signal.
Source Temperature 120 °CKeep relatively low to prevent thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent without degrading the analyte.
Cone/Fragmentor 30 VOptimize to maximize parent ion intensity while minimizing fragmentation.
MRM Transitions Q1 (Parent Ion): m/z 219.0/221.0 (for Br isotopes) -> Q3 (Fragment Ions): Optimize via infusionThe bromine results in a characteristic isotopic pattern (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br). Fragment ions must be determined empirically.
Part 4: NMR Spectroscopy Insights

NMR is critical for unequivocal structure confirmation.

Q6: My ¹H NMR peaks are broader than expected. What's causing this?

A6:

  • The Cause: Several factors can contribute to peak broadening:

    • Quadrupolar Broadening: The bromine atom (both ⁷⁹Br and ⁸¹Br isotopes have a nuclear spin > 1/2) is a quadrupolar nucleus. This can cause broadening of adjacent proton signals, particularly the proton at position 5 of the pyridine ring.

    • Tautomerism/Rotamers: The N-hydroxycarboxamide group can exhibit restricted rotation around the C-N bond, potentially leading to the presence of rotamers that are in slow exchange on the NMR timescale, causing peak broadening.

    • pH and Solvent Effects: The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and presence of trace acid or water. The pyridine nitrogen can also be protonated, affecting the electronic structure and leading to shifts or broadening.

  • The Solutions:

    • Acquire at Elevated Temperature: Increasing the temperature can sometimes coalesce rotamers, resulting in sharper peaks.

    • Use Anhydrous NMR Solvents: Ensure you are using high-quality, dry NMR solvents (e.g., DMSO-d₆) to get sharp, reproducible signals for the exchangeable protons (NH, OH).

    • Perform 2D NMR: Techniques like COSY and HSQC can help assign protons and carbons even if some signals are broad or overlapping.[9]

Part 5: Forced Degradation Studies Workflow

Forced degradation (or stress testing) is a regulatory requirement and a crucial step in understanding a molecule's intrinsic stability.[10][11] It helps in developing stability-indicating methods. The goal is to achieve 5-20% degradation to ensure that the resulting degradation products can be adequately separated and detected.[11]

Q7: What conditions should I use for a forced degradation study, and what degradation pathways should I expect?

A7: A standard forced degradation study includes acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Expected Pathways:

    • Acid/Base Hydrolysis: The primary degradation pathway will likely be the hydrolysis of the amide and/or hydroxamic acid functional groups. Basic conditions are often more aggressive for amide hydrolysis.

    • Oxidation: The pyridine ring and hydroxamic acid can be susceptible to oxidation, potentially forming N-oxides or other oxidative artifacts.

    • Thermal/Photolytic: These conditions can lead to more complex degradation pathways, including ring opening or debromination.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Target 5-20% Degradation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Expose for set time points Base Base Hydrolysis 0.1 M NaOH, RT Start->Base Expose for set time points Oxidation Oxidation 3% H2O2, RT Start->Oxidation Expose for set time points Thermal Thermal Solid & Solution, 80°C Start->Thermal Expose for set time points Photo Photolytic ICH Q1B Conditions Start->Photo Expose for set time points Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-PDA/MS Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Calculate Mass Balance (% Assay + % Impurities) Analyze->MassBalance PeakPurity Assess Peak Purity (PDA or MS) Analyze->PeakPurity Identify Characterize Major Degradants (LC-MS/MS, NMR) PeakPurity->Identify

Caption: Workflow for a comprehensive forced degradation study.

References
  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 16-24. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs.
  • Preuss, R., & Angerer, J. (2004). A sensitive LC–MS/MS method for the quantification of 3-hydroxybenzo[a]pyrene in urine-exposure assessment in smokers and users of potentially reduced-risk products. Journal of Chromatography B, 809(2), 297-304. [Link]

  • Al-jaroudi, S. S., & Abdel-Gawad, F. K. (2018). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Scientific & Engineering Research, 9(7), 2119-2131. [Link]

  • Chemsrc. (n.d.). 6-Bromo-N-hydroxypyridine-3-carboxamide. Retrieved March 7, 2026, from [Link]

  • Kumar, A., Kumar, S., Kumar, A., & Singh, R. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e01347-20. [Link]

  • Obach, R. S., & Kalgutkar, A. S. (2011). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. Journal of Chromatography B, 879(28), 2991-2997. [Link]

  • Karabacak, M., Cinar, M., Kurt, M., Sudha, S., & Sundaraganesan, N. (2012). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 490-501. [Link]

  • Clement, B., & Demesmay, C. (2013). Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities. Current Medicinal Chemistry, 20(3), 353-376. [Link]

  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 55-62. [Link]

  • Feng, J., et al. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies Application Note. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Hu, Z., et al. (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. Molecules, 27(16), 5245. [Link]

  • Oxford Instruments. (n.d.). X-Nuclei NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

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